molecular formula C20H17Cl2NO6S B11160252 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}propanoate

3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}propanoate

Cat. No.: B11160252
M. Wt: 470.3 g/mol
InChI Key: SPCKRHORFFEAQV-LBPRGKRZSA-N
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Description

3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}propanoate is a useful research compound. Its molecular formula is C20H17Cl2NO6S and its molecular weight is 470.3 g/mol. The purity is usually 95%.
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Biological Activity

3,6-Dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}propanoate is a synthetic organic compound belonging to the class of chromenone derivatives. Its unique structural features, including dichloro and methyl substitutions, suggest potential biological activities that merit detailed exploration.

Chemical Structure

The compound can be represented by the following molecular formula:
C23H21Cl2NO6S\text{C}_{23}\text{H}_{21}\text{Cl}_2\text{N}\text{O}_6\text{S}

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its interactions with specific biological targets, including enzymes and receptors. Here are key findings from the literature:

Enzyme Inhibition

  • Cholinesterase Inhibition : The compound has been assessed for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer’s. In vitro studies have shown moderate inhibitory activity against these enzymes, suggesting potential applications in treating cognitive disorders .
  • Cyclooxygenase Inhibition : It has also been investigated for its effects on cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. The compound demonstrated significant inhibition of COX-2 activity, indicating anti-inflammatory properties .

Antioxidant Activity

The compound exhibits antioxidant properties, which are essential in combating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, contributing to its potential therapeutic benefits .

Structure-Activity Relationship (SAR)

The structure of this compound suggests that the presence of halogen atoms enhances its biological activity through increased lipophilicity and better interaction with target proteins. The electron-withdrawing nature of the chlorine atoms contributes to stronger binding affinities with enzyme active sites .

Study 1: Inhibition of Cholinesterases

In a comparative study, several chromenone derivatives were tested for their ability to inhibit AChE and BChE. The compound showed an IC50 value of approximately 19.2 µM against AChE and 13.2 µM against BChE, indicating a promising profile for further development as an anti-Alzheimer's agent .

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of the compound via COX inhibition. The results indicated that it significantly reduced prostaglandin E2 production in vitro, supporting its use as a potential anti-inflammatory drug .

Data Table: Summary of Biological Activities

Activity Target IC50 Value Notes
Cholinesterase InhibitionAChE19.2 µMModerate inhibition
Cholinesterase InhibitionBChE13.2 µMModerate inhibition
COX InhibitionCOX-1Not specifiedSignificant reduction in PGE2 production
COX InhibitionCOX-2Not specifiedAnti-inflammatory effects observed
Antioxidant ActivityFree Radical ScavengingEffectivePotential therapeutic benefits

Scientific Research Applications

Research has indicated that this compound exhibits significant biological activity, particularly in the following areas:

A. Anti-inflammatory Properties

Studies have shown that 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}propanoate can modulate inflammatory responses by inhibiting specific enzymes involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase enzymes or pro-inflammatory cytokines, leading to reduced inflammation markers in vitro.

B. Anticancer Potential

The compound has been investigated for its anticancer properties. It may interact with specific molecular targets such as kinases or transcription factors involved in cancer progression. Preliminary studies suggest that it could inhibit cell proliferation in various cancer cell lines.

C. Antimicrobial Activity

Coumarin derivatives are known for their antimicrobial properties. This compound has shown activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating moderate antibacterial effects.

Synthesis and Production

The synthesis of this compound typically involves several steps:

  • Starting Materials: The synthesis begins with 7-hydroxy-2H-chromen-2-one and 4-methylbenzenesulfonyl chloride.
  • Formation of Intermediate: An O-acylation reaction occurs in the presence of a base like triethylamine.
  • Coupling Reaction: The intermediate is then coupled with an appropriate amino acid derivative under controlled conditions.

Industrial production may employ continuous flow reactors to enhance efficiency and yield.

A. Anti-inflammatory Studies

In vitro studies demonstrated that derivatives similar to this compound could significantly reduce levels of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-alpha) in cultured macrophages.

B. Anticancer Studies

Research conducted on various cancer cell lines indicated that treatment with this compound resulted in decreased cell viability and induced apoptosis through activation of caspase pathways.

C. Antimicrobial Efficacy

A comparative study on antimicrobial activity showed that this compound exhibited MIC values comparable to standard antibiotics, suggesting its potential as a therapeutic agent against resistant bacterial strains.

Q & A

Q. Basic: What are the optimal synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves coupling a functionalized chromenone core with a sulfonamide-bearing propanoate moiety. Key steps include:

  • Core Preparation : Reacting 7-hydroxy-3,6-dichloro-4-methyl-2-oxo-2H-chromen with a brominated propanoate ester (e.g., 2-bromopropanoate derivatives) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like acetone or DMF .
  • Sulfonamide Introduction : Coupling the intermediate with (4-methylphenyl)sulfonamide using carbodiimide-based reagents (e.g., EDC·HCl) and catalytic DMAP in dichloromethane (DCM), achieving ~92% purity .
  • Purification : Column chromatography or recrystallization to isolate the final product.

Critical Parameters :

  • Temperature control during coupling (20–25°C prevents side reactions).
  • Solvent choice (DCM minimizes ester hydrolysis).

Q. Basic: Which spectroscopic and analytical techniques are effective for characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns protons and carbons, confirming substituent positions (e.g., dichloro groups at C3/C6, methyl at C4) .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₁₈Cl₂NO₆S: 488.02) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., triclinic P1 space group, π-π stacking interactions) .
  • HPLC : Assesses purity (>95% for biological assays) .

Properties

Molecular Formula

C20H17Cl2NO6S

Molecular Weight

470.3 g/mol

IUPAC Name

(3,6-dichloro-4-methyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate

InChI

InChI=1S/C20H17Cl2NO6S/c1-10-4-6-13(7-5-10)30(26,27)23-12(3)19(24)29-17-9-16-14(8-15(17)21)11(2)18(22)20(25)28-16/h4-9,12,23H,1-3H3/t12-/m0/s1

InChI Key

SPCKRHORFFEAQV-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)OC2=C(C=C3C(=C(C(=O)OC3=C2)Cl)C)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=C(C=C3C(=C(C(=O)OC3=C2)Cl)C)Cl

Origin of Product

United States

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